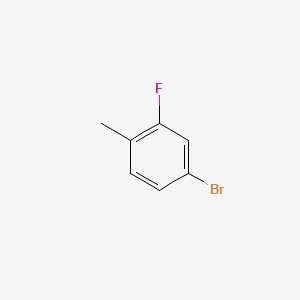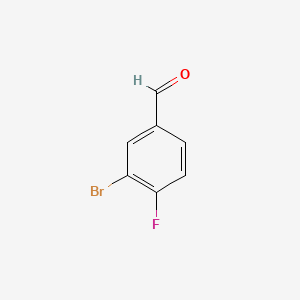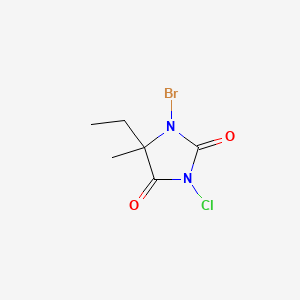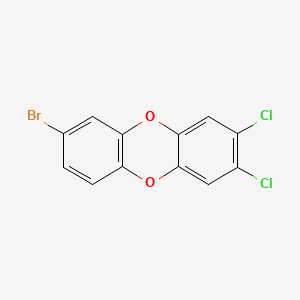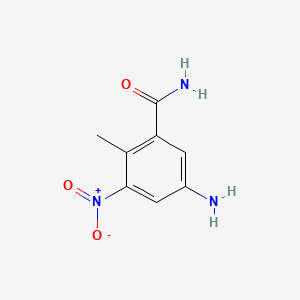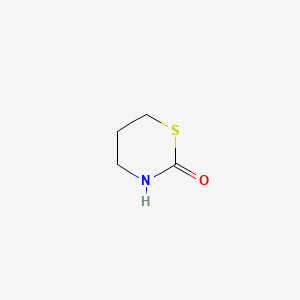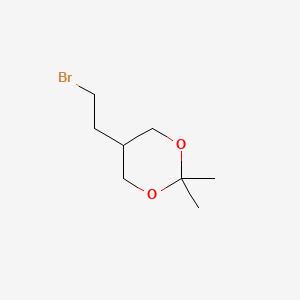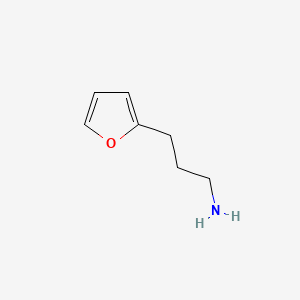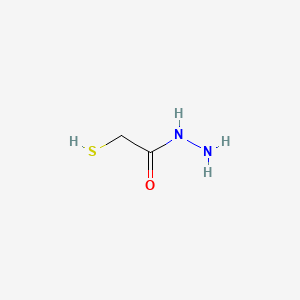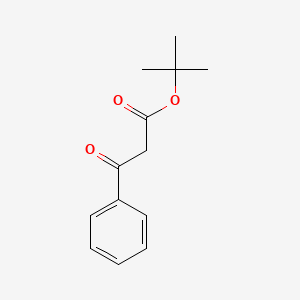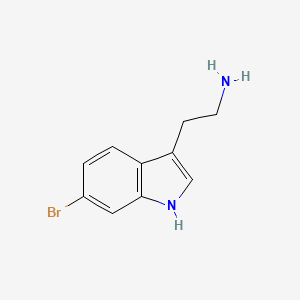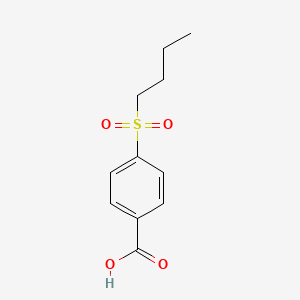
1-Bromo-4-methylnaphthalene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 1-Bromo-4-methylnaphthalene, such as 1-Bromo-8-methylnaphthalene and 1-Bromo-5-methylnaphthalene, involves the Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne, followed by a two-step deoxygenation process yielding high yields of the desired brominated methylnaphthalenes (Onyango et al., 2015).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives, including those similar to 1-Bromo-4-methylnaphthalene, has been studied using X-ray diffraction and vibrational spectroscopy techniques. These studies provide insights into the intermolecular and intramolecular distances, coordination numbers, and packing coefficients, contributing to the understanding of the structural characteristics of these compounds in their liquid state or crystalline form (Drozdowski, 2002).
Chemical Reactions and Properties
Brominated methylnaphthalenes, including 1-Bromo-4-methylnaphthalene, undergo various chemical reactions, such as free-radical bromination and nucleophilic substitution. These reactions are crucial for further functionalization and synthesis of complex organic molecules. The reaction mechanisms and products significantly depend on the reaction conditions and the nature of the reactants involved (Cooke et al., 1960).
Physical Properties Analysis
The physical properties of 1-Bromo-4-methylnaphthalene and related compounds have been extensively studied. These properties include melting points, boiling points, solubility in various solvents, and crystalline structure, which are essential for determining the compound's applicability in different chemical processes and its behavior under various conditions (Trotter, 1961).
Chemical Properties Analysis
The chemical properties of 1-Bromo-4-methylnaphthalene, such as reactivity towards electrophiles, nucleophiles, and radicals, are influenced by its molecular structure. The presence of the bromo and methyl groups on the naphthalene ring affects its electron distribution, making it susceptible to various chemical reactions, including substitution and addition reactions. These properties are crucial for its use in synthetic organic chemistry as an intermediate for manufacturing other chemical compounds (Gayathri, 2018).
Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions with Singlet Oxygen
1-Bromo-4-methylnaphthalene has been utilized in cycloaddition reactions with singlet oxygen. Research by Adam and Prein (1994) showed that chiral derivatives of 1-bromo-4-methylnaphthalene led to the formation of endoperoxides with π-facial selectivity of stereoelectronic origin, demonstrating the compound's utility in stereoselective syntheses (Adam & Prein, 1994).
Synthesis of Organic Compounds
Methylene-Bridged Pitch Synthesis
Ge et al. (2015) explored the use of 1-methylnaphthalene derivatives, like 1-bromo-4-methylnaphthalene, in the synthesis of methylene-bridged polymeric pitches. The process involved photobromination and thermal reactions, leading to the formation of pitches with unique properties, such as high softening points and low viscosity near the softening point (Ge et al., 2015).
Fluorescent Tracer in IC Engine Applications
Fendt et al. (2020) demonstrated the application of 1-methylnaphthalene, a related compound, as a fluorescent tracer in internal combustion (IC) engines for mixture formation and temperature distribution imaging. This usage reflects the broader potential applications of 1-bromo-4-methylnaphthalene in similar contexts (Fendt et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-4-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRVLLRKAAHOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216469 | |
| Record name | 1-Bromo-4-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methylnaphthalene | |
CAS RN |
6627-78-7 | |
| Record name | 1-Bromo-4-methylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-methylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-4-methylnaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-4-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-methylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromo-4-methylnaphthalene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3876F8BB52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-Bromo-4-methylnaphthalene studied in the context of room temperature phosphorescence?
A1: 1-Bromo-4-methylnaphthalene exhibits room temperature phosphorescence (RTP) under specific conditions, making it a valuable compound for analytical applications. The research paper investigates the impact of organic solvents and β-cyclodextrin (β-CD) on the RTP of 1-Br-4-MN in the presence of oxygen []. This is significant because traditional RTP measurements often require the complete removal of oxygen, which can be challenging. Understanding how 1-Br-4-MN interacts with β-CD and organic solvents to produce RTP in the presence of oxygen can lead to the development of simpler and more practical analytical methods.
Q2: How does the presence of organic solvents influence the room temperature phosphorescence of 1-Bromo-4-methylnaphthalene in a β-cyclodextrin solution?
A2: The research demonstrates that the presence of small amounts of organic solvents like cyclohexane, dichloromethane, and chloroform significantly enhances the non-deoxygenated RTP of 1-Br-4-MN in a β-CD aqueous solution []. This suggests that the organic solvents play a crucial role in creating a microenvironment within the β-CD cavity that protects the excited triplet state of 1-Br-4-MN from oxygen quenching. This protection allows for strong RTP signals even in the presence of dissolved oxygen, simplifying the analytical procedure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




